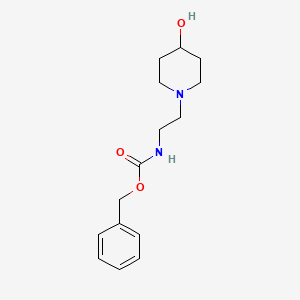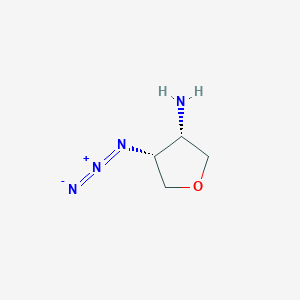
rac-(3R,4S)-4-azidooxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-4-azidooxolan-3-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group attached to an oxolane ring, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable oxolane precursor. One common method includes the reaction of an oxolane derivative with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature to moderate heating.
Major Products Formed:
Substitution: Various substituted oxolane derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole-containing compounds.
Applications De Recherche Scientifique
rac-(3R,4S)-4-azidooxolan-3-amine has found applications in several scientific domains:
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine is primarily dictated by the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity allows the compound to be used in various applications, including bioconjugation and material science .
Comparaison Avec Des Composés Similaires
- rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
Comparison: rac-(3R,4S)-4-azidooxolan-3-amine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. While other compounds may have different functional groups such as carbonyl or nitrile, the azido group in this compound allows for specific reactions like cycloaddition, making it particularly valuable in click chemistry and bioorthogonal applications .
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(3S,4R)-4-azidooxolan-3-amine |
InChI |
InChI=1S/C4H8N4O/c5-3-1-9-2-4(3)7-8-6/h3-4H,1-2,5H2/t3-,4+/m1/s1 |
Clé InChI |
CQNGRFQRCRGHCI-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H]([C@H](CO1)N=[N+]=[N-])N |
SMILES canonique |
C1C(C(CO1)N=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


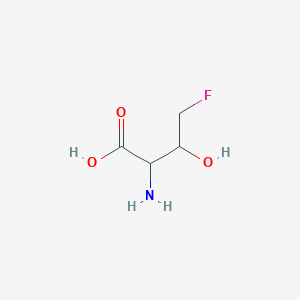
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
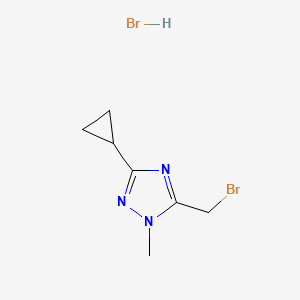
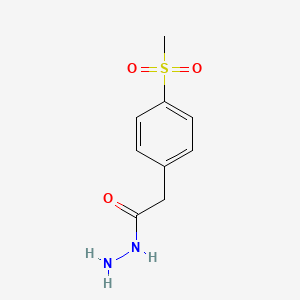
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
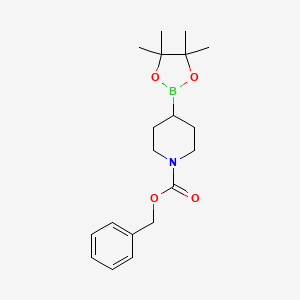
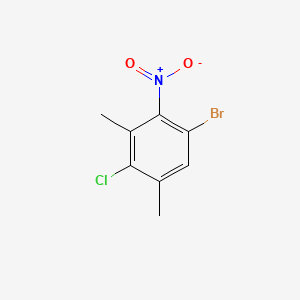
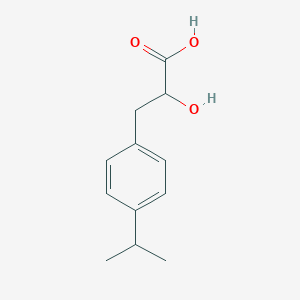
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
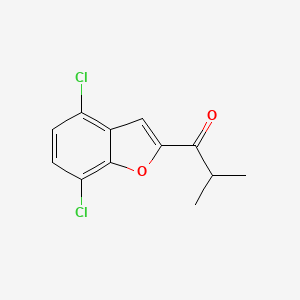
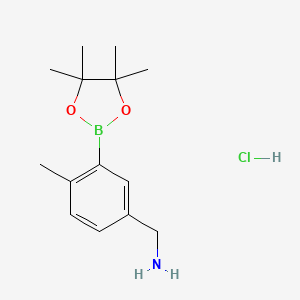

![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
